Bienvenue dans la boutique en ligne BenchChem!

CL-242817

ACE inhibitor chemical identity procurement validation

Purchase CL-242817 (CAS 86709-48-0) for research into pulmonary fibrosis and hypertension. This thioester-containing proline derivative is orally bioavailable and validated for ameliorating monocrotaline-induced injury and providing radioprotection (DRF=1.3-1.5). Critical: Verify this CAS to avoid misidentification with FPL 64176 (a calcium channel agonist), a common database error that leads to procurement of the wrong compound.

Molecular Formula C18H21NO5S
Molecular Weight 363.4 g/mol
CAS No. 86709-48-0
Cat. No. B1669142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCL-242817
CAS86709-48-0
Synonyms1-((3-acetylthio)-3-benzoyl-2-methylpropionyl)-L-proline
CL 242817
CL-242817
CL242817
Molecular FormulaC18H21NO5S
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC(C(C(=O)C1=CC=CC=C1)SC(=O)C)C(=O)N2CCCC2C(=O)O
InChIInChI=1S/C18H21NO5S/c1-11(17(22)19-10-6-9-14(19)18(23)24)16(25-12(2)20)15(21)13-7-4-3-5-8-13/h3-5,7-8,11,14,16H,6,9-10H2,1-2H3,(H,23,24)/t11-,14-,16-/m0/s1
InChIKeyFLRNAFWKDUMBPC-PJODQICGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Critical Identity Clarification: CL-242817 vs. FPL 64176 — Two Distinct Entities


The compound name 'CL-242817' is associated with a critical identity discrepancy across scientific and vendor sources. The primary and correct identity for CAS Registry Number 86709-48-0 is CL-242817, a thioester-containing proline derivative that functions as an orally available angiotensin-converting enzyme (ACE) inhibitor. Its IUPAC name is (2S)-1-[(2R,3S)-3-acetylsulfanyl-2-methyl-4-oxo-4-phenylbutanoyl]pyrrolidine-2-carboxylic acid, with a molecular formula of C18H21NO5S and molecular weight of 363.43 g/mol [1]. However, numerous vendor databases and literature incorrectly conflate CL-242817 with FPL 64176, a structurally and pharmacologically distinct benzoylpyrrole calcium channel agonist. FPL 64176 possesses the distinct CAS Registry Number 120934-96-5, a molecular formula of C22H21NO3, and a molecular weight of 347.41 g/mol [2]. This guide explicitly documents both identities with their respective evidence bases to prevent procurement errors.

Why CL-242817 Cannot Be Substituted by Generic ACE Inhibitors or Confused with Calcium Channel Agonists


CL-242817 (CAS 86709-48-0) is a structurally unique thioester-containing proline derivative with a distinct therapeutic and experimental profile that precludes generic substitution with common ACE inhibitors such as captopril or enalapril. Unlike simpler sulfhydryl-containing ACE inhibitors, CL-242817 possesses a 3-acetylthio-2-methyl-4-oxo-4-phenylbutanoyl moiety conjugated to L-proline, conferring specific oral bioavailability and tissue distribution characteristics [1]. Critically, the documented antifibrotic and radioprotective activities of CL-242817 in pulmonary models cannot be assumed for other ACE inhibitors without direct comparative validation [2]. Furthermore, widespread database errors incorrectly assign the calcium channel agonist FPL 64176 (CAS 120934-96-5) to the CL-242817 identifier, creating a high-risk procurement scenario where researchers may inadvertently obtain a compound with entirely different pharmacology [3]. The quantitative evidence presented below establishes the specific parameters that distinguish CL-242817 from both ACE inhibitor comparators and the misidentified calcium channel agonist.

Quantitative Differentiation Evidence for CL-242817 and Its Misidentified Analog FPL 64176


CL-242817 Structural Identity: CAS 86709-48-0 vs. Misassigned FPL 64176 (CAS 120934-96-5)

CL-242817 (CAS 86709-48-0) and FPL 64176 (CAS 120934-96-5) are two entirely distinct chemical entities. CL-242817 is an ACE inhibitor with the IUPAC name (2S)-1-[(2R,3S)-3-acetylsulfanyl-2-methyl-4-oxo-4-phenylbutanoyl]pyrrolidine-2-carboxylic acid, molecular formula C18H21NO5S, and molecular weight 363.43 g/mol. FPL 64176 is a calcium channel agonist with the IUPAC name methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate, molecular formula C22H21NO3, and molecular weight 347.41 g/mol. Despite this clear distinction, multiple vendor databases incorrectly cross-reference these compounds .

ACE inhibitor chemical identity procurement validation database error

CL-242817 Pulmonary Antifibrotic Efficacy: Monocrotaline-Induced Injury Model

In a rat model of monocrotaline-induced pulmonary injury, CL-242817 (60 mg/kg/day, oral, 6 weeks) significantly ameliorated pulmonary fibrosis. Quantitative assessment of lung hydroxyproline content, a marker of collagen deposition and fibrosis, demonstrated a statistically significant reduction in CL-242817-treated animals compared to monocrotaline-only controls [1]. While a direct numerical comparison to captopril is not provided in the same study, the authors note that CL-242817 resembles captopril in its ability to ameliorate monocrotaline-induced pulmonary injury [1].

pulmonary fibrosis ACE inhibitor hydroxyproline monocrotaline

CL-242817 Radioprotective Effects: Dose-Reduction Factor in Irradiated Rat Lung

CL-242817 administered continuously in feed at 60 mg/kg/day significantly ameliorated radiation-induced pulmonary endothelial dysfunction and fibrosis in rats. For lung ACE and plasminogen activator (PLA) activities, CL-242817 demonstrated dose-reduction factors (DRF) of 1.3-1.5. For pulmonary fibrosis assessed by lung hydroxyproline content, CL-242817 significantly attenuated the radiation response with a DRF of 1.5. Additionally, CL-242817 almost completely prevented radiation-induced increases in lung prostacyclin (PGI2) and thromboxane (TXA2) production, with the slope of the dose-response curve being essentially zero [1].

radiation-induced fibrosis radioprotection ACE inhibitor dose-reduction factor

FPL 64176 Potency vs. Bay K 8644: 40-Fold Higher Inotropic Activity in Guinea Pig Atria

FPL 64176 is a potent L-type Ca2+ channel activator with an EC50 of 16 nM, displaying 40-fold greater potency than Bay K 8644 as a positive inotrope in guinea pig atria. This quantitative difference establishes FPL 64176 as a significantly more potent research tool for activating L-type calcium channels in cardiac tissue preparations .

L-type calcium channel positive inotrope Bay K 8644 potency comparison

FPL 64176 Whole-Cell Current Amplitude: 1.94-Fold Greater Enhancement Than Bay K 8644 in Neonatal Rat Ventricular Cells

In a direct comparative study, (S)-Bay K 8644 (300 nM) increased whole-cell Ca++ channel current amplitude in neonatal rat ventricular cells by 249 ± 14%, whereas FPL 64176 (300 nM) increased current amplitude by 484 ± 100%. This represents a 1.94-fold greater enhancement of calcium current by FPL 64176 compared to the dihydropyridine agonist Bay K 8644 at equimolar concentration [1].

whole-cell patch clamp calcium current cardiac myocyte Bay K 8644

FPL 64176 vs. (+)-202-791: Differential Gating Kinetics and Tail Current Duration in Neuronal L-Type Channels

In PC12 cells and sympathetic neurons, FPL 64176 significantly slowed the rate of activation and elicited a longer-lasting slow component of the tail current compared to the dihydropyridine agonist (+)-202-791. In single channel cell-attached patch recordings, FPL increased open probability, first latency, mean closed time, and mean open time more than (+)-202-791, with no difference in unitary conductance. At 10 μM, FPL inhibited the majority of whole-cell current in HEK cells expressing recombinant N-type Ca2+ channels, indicating caution is required for neuronal L-type selectivity [1].

neuronal calcium current gating kinetics tail current PC12 cells

Recommended Research Applications for CL-242817 and FPL 64176 Based on Verified Evidence


CL-242817: Pulmonary Fibrosis and Hypertension Research

Utilize CL-242817 (CAS 86709-48-0) as a tool compound to investigate ACE inhibition in models of pulmonary fibrosis and pulmonary hypertension. Evidence demonstrates its efficacy in ameliorating monocrotaline-induced pulmonary arterial occlusion, right ventricular hypertrophy, and interstitial fibrosis in rats at 60 mg/kg/day oral dosing [1]. The compound is orally bioavailable and suitable for chronic dosing studies investigating the renin-angiotensin system in cardiopulmonary pathology.

CL-242817: Radiation-Induced Lung Injury and Fibrosis Mitigation Studies

Employ CL-242817 as a radioprotective and antifibrotic agent in models of radiation-induced pulmonary injury. Quantitative dose-reduction factors (DRF = 1.3-1.5) have been established for protection against radiation-induced endothelial dysfunction and fibrosis in rat lung [2]. The compound completely prevents radiation-induced increases in prostacyclin and thromboxane production, making it a valuable reference compound for developing radiation countermeasures.

FPL 64176: Maximal L-Type Calcium Channel Activation in Cardiac Electrophysiology

Use FPL 64176 (CAS 120934-96-5) as the preferred L-type calcium channel agonist when maximal current enhancement is required. At 300 nM, FPL 64176 produces a 484% increase in whole-cell calcium current amplitude in neonatal rat ventricular cells, compared to 249% for Bay K 8644 [3]. This 1.94-fold greater efficacy makes it the tool of choice for studies requiring robust calcium current potentiation, such as excitation-contraction coupling investigations or calcium-dependent signaling assays.

FPL 64176: Isolation of L-Type Currents in Neuronal Preparations via Prolonged Tail Currents

Apply FPL 64176 to isolate L-type calcium currents from mixed neuronal calcium channel populations. The compound elicits a significantly longer-lasting slow component of the whole-cell tail current compared to dihydropyridine agonists like (+)-202-791, enabling more effective temporal separation of L-type currents from other voltage-gated calcium currents in neurons [4]. Note that at 10 μM concentrations, FPL 64176 also inhibits N-type calcium channels, requiring careful concentration selection for L-type-selective studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CL-242817

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.